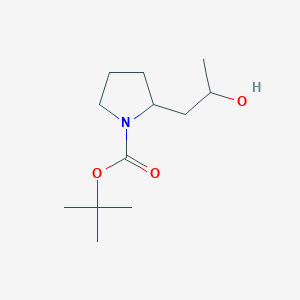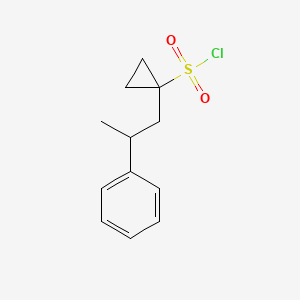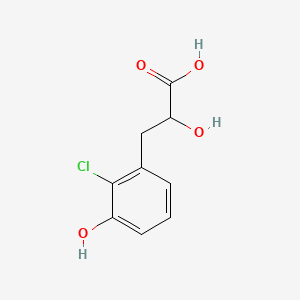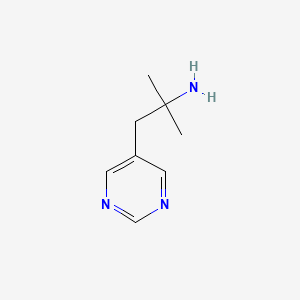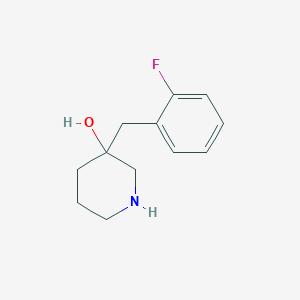
3-Hydroxy-3-(oxan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(oxan-3-yl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxan-3-yl group adds to its unique chemical properties, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-(oxan-3-yl)propanoic acid using suitable oxidizing agents under controlled conditions. Another method includes the ring-opening of oxan-3-yl derivatives followed by carboxylation and subsequent hydroxylation.
Industrial Production Methods
Industrial production of this compound often employs microbial cell factories. These biotechnological methods utilize genetically engineered microorganisms to produce the compound in a sustainable and environmentally friendly manner. For instance, the use of Saccharomyces cerevisiae has been explored for the biosynthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(oxan-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxypropionic acid
- 3-Hydroxy-2-(oxan-3-yl)propanoic acid
- 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Uniqueness
3-Hydroxy-3-(oxan-3-yl)propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
3-hydroxy-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7,9H,1-5H2,(H,10,11) |
Clave InChI |
QMIGTAIKURTCKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
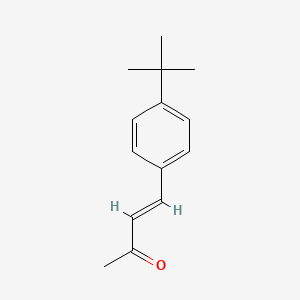
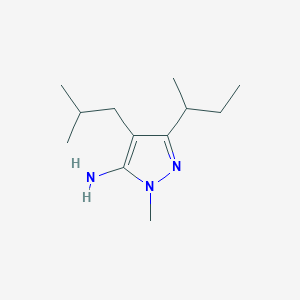
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
